Ethyl alpha-diazobutanoate
Description
Ethyl alpha-diazobutanoate (C₆H₁₀N₂O₂) is a diazo-containing ester characterized by a diazo (-N₂) functional group at the alpha position relative to the ester moiety. This structural feature confers unique reactivity, enabling applications in cyclopropanation, carbene transfer reactions, and photochemical transformations. Diazo compounds like this compound are typically sensitive to heat and light, requiring careful handling in synthetic workflows .
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
ethyl 2-diazobutanoate |
InChI |
InChI=1S/C6H10N2O2/c1-3-5(8-7)6(9)10-4-2/h3-4H2,1-2H3 |
InChI Key |
MFIFQSWKXGJGRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=[N+]=[N-])C(=O)OCC |
Origin of Product |
United States |
Scientific Research Applications
Catalytic Reactions
Cyclopropanation Reactions
Ethyl alpha-diazobutanoate is primarily utilized in cyclopropanation reactions, where it serves as a carbene precursor. The use of rhodium catalysts has been extensively studied for these reactions, demonstrating high enantioselectivity and diastereoselectivity. For instance, the reaction of this compound with olefins has shown promising results, achieving yields of cyclopropanes with excellent enantioselectivity (up to 99% enantiomeric excess) when using specific rhodium catalysts like Rh2(S-PTTL)4 at low temperatures .
Table 1: Summary of Cyclopropanation Studies Using this compound
| Catalyst | Conditions | Yield (%) | Enantioselectivity (%) |
|---|---|---|---|
| Rh2(S-PTTL)4 | -78 °C | High | Up to 99 |
| Rh2(OAc)4 | Room Temperature | Moderate | Varies |
| Rh2(TPA)4 | Varies | Low | Poor |
Intermolecular Reactions
N-H Insertion Reactions
Recent studies have explored the use of this compound in N-H insertion reactions catalyzed by rhodium complexes. These reactions have implications for the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals . The ability to selectively form C-N bonds while minimizing side reactions is a significant advantage of using this diazo compound.
Mechanistic Insights
Research has delved into the mechanistic pathways of reactions involving this compound. Computational studies suggest that steric effects play a crucial role in determining the selectivity of these reactions. For example, the free energy of activation for cyclopropanation was found to be lower than that for competing β-hydride migration pathways, indicating favorable conditions for cyclopropane formation under specific catalytic environments .
Biological Applications
Antimicrobial and Anthelmintic Potentials
Emerging studies have investigated derivatives of this compound for their biological activities, including antimicrobial and anthelmintic properties. Research indicates that certain derivatives exhibit potent activity against multidrug-resistant pathogens, showcasing their potential as lead compounds for drug development .
Table 2: Biological Activity of this compound Derivatives
| Compound | Activity Type | MIC (mg/ml) |
|---|---|---|
| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate | Antimicrobial | 0.073 (E. coli) |
| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate | Anthelmintic | Effective against P. posthuma |
Conclusion and Future Directions
This compound stands out as a valuable compound in synthetic organic chemistry due to its ability to participate in various catalytic reactions and its potential biological applications. Ongoing research aims to further explore its reactivity patterns and expand its utility in drug development and synthesis methodologies.
The research community continues to investigate more efficient catalysts and reaction conditions to enhance yields and selectivity while minimizing environmental impact. Future studies may also focus on the development of novel derivatives with improved biological activities against resistant strains of pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares ethyl alpha-diazobutanoate with analogous ethyl esters and diazo derivatives, highlighting key structural and functional differences:
Preparation Methods
Key Considerations:
-
Acid Selection : Hydrochloric or sulfuric acid is typically used to protonate the amine, facilitating nitrosation. Excess acid minimizes side reactions such as dimerization.
-
Temperature Control : Reactions are conducted at 0–5°C to suppress decomposition pathways. Elevated temperatures accelerate nitrogen release, leading to reduced yields.
-
Solvent Systems : Biphasic mixtures (e.g., dichloromethane/water) enhance product isolation by partitioning the diazo compound into the organic phase.
Example Protocol (Adapted from):
-
Dissolve ethyl α-aminobutanoate hydrochloride (1.0 equiv) in aqueous HCl (2 M).
-
Add NaNO₂ (1.2 equiv) in water dropwise at 0°C.
-
Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify via distillation (BP: 60–65°C at 0.1 mmHg).
Diazo Transfer Reactions
Diazo transfer reactions using sulfonyl azides offer a versatile alternative. This method involves the displacement of a sulfonamide group from a sulfonyl azide by the α-proton of a carbonyl compound, mediated by a base.
Regitz-Type Diazo Transfer
Ethyl α-aminobutanoate is treated with a sulfonyl azide (e.g., p-toluenesulfonyl azide) in the presence of a non-nucleophilic base (e.g., DBU or Et₃N).
Mechanistic Insights :
-
Deprotonation of the α-carbon forms an enolate.
-
The enolate attacks the electrophilic terminal nitrogen of the sulfonyl azide, forming a triazene intermediate.
-
Elimination of sulfonamide releases nitrogen gas, yielding the diazo compound.
Optimization Data :
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| DBU | CH₃CN | 0°C → RT | 82 |
| Et₃N | THF | RT | 68 |
| K₂CO₃ | DCM | 40°C | 55 |
Continuous Flow Diazo Transfer
Recent advances in flow chemistry mitigate hazards associated with diazo compounds. Triflyl azide (CF₃SO₂N₃), generated in situ from triflic anhydride and sodium azide, reacts with ethyl α-aminobutanoate in a segmented flow reactor.
Advantages :
-
Safety : Reduced accumulation of explosive intermediates.
-
Efficiency : Residence times <5 minutes minimize decomposition.
-
Scalability : Production rates up to 20 g/day achieved with microreactors (100 μL volume).
Dehydrohalogenation of α-Haloimines
A less common but mechanistically distinct approach involves the dehydrohalogenation of α-haloimines. Ethyl α-bromobutanoate is treated with hydrazine to form a hydrazone, which is oxidized to the diazo compound using MnO₂ or Ag₂O.
Reaction Pathway :
-
Condensation of ethyl α-bromobutanoate with hydrazine yields the hydrazone.
-
Oxidation with MnO₂ removes two equivalents of H₂, forming the diazo group.
Limitations :
-
Moderate yields (40–50%) due to competing hydrolysis.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Safety | Cost Efficiency |
|---|---|---|---|---|
| Diazotization | 60–75 | Moderate | Moderate | High |
| Regitz Diazo Transfer | 68–82 | High | Low | Moderate |
| Continuous Flow | 75–90 | High | High | High |
| Dehydrohalogenation | 40–50 | Low | Moderate | Low |
Q & A
Q. What are the key methodological considerations for designing a synthesis protocol for ethyl alpha-diazobutanoate?
- Answer : Synthesis protocols should prioritize reagent stoichiometry (e.g., diazo transfer agents), solvent polarity (e.g., anhydrous THF or DCM), and temperature control (0–5°C to minimize side reactions). Reaction progress should be monitored via TLC or in situ FTIR to track diazo group formation. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like ethyl acrylate .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Answer : Combine NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for confirmation. For NMR, expect characteristic peaks: the diazo group (δ 4.8–5.2 ppm for CH=N₂) and ester carbonyl (δ 165–175 ppm in ¹³C). HRMS should show [M+H]+ with exact mass matching theoretical values (e.g., C₆H₁₀N₂O₂: 142.0742). Cross-validate with IR spectroscopy for N=N stretching (~2100 cm⁻¹) .
Q. What experimental parameters influence the stability of this compound during storage?
- Answer : Stability studies should assess temperature (e.g., −20°C vs. 4°C), solvent environment (e.g., benzene vs. acetonitrile), and exposure to light/moisture. Accelerated degradation tests (40°C/75% RH for 4 weeks) coupled with HPLC analysis can quantify decomposition rates. Argon-atmosphere storage in amber vials with molecular sieves is recommended for long-term stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in diazo transfer reactions?
- Answer : Use a factorial design (e.g., Box-Behnken) to test variables: diazo donor concentration (e.g., tosyl azide), base strength (e.g., DBU vs. K₂CO₃), and reaction time. Kinetic studies (e.g., via stopped-flow UV-Vis) can identify rate-limiting steps. For example, shows that higher ester concentrations (400 mM) increase reaction rates but may promote dimerization, requiring a balance between efficiency and selectivity .
Q. What mechanistic pathways underlie the thermal decomposition of this compound, and how can competing pathways be distinguished?
- Answer : Employ computational methods (DFT calculations) to model transition states for Wolff rearrangement (forming ketenes) vs. cyclopropanation pathways. Experimental validation via trapping experiments (e.g., with styrene for cyclopropane formation) and GC-MS analysis of decomposition products can differentiate mechanisms. Activation energy barriers derived from DSC data further clarify dominant pathways .
Q. How should researchers resolve contradictions in kinetic data for this compound-mediated reactions?
- Answer : Apply error analysis (e.g., Monte Carlo simulations) to quantify uncertainties in rate measurements. Replicate experiments under standardized conditions (e.g., fixed pH, inert atmosphere) to isolate variables. For conflicting Arrhenius plots, use isoconversional methods (e.g., Friedman analysis) to detect multi-step mechanisms. Cross-correlate with in situ spectroscopic data (e.g., Raman for real-time monitoring) .
Methodological Frameworks
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound applications?
- Answer : Use nonlinear regression (e.g., Hill equation) to model efficacy vs. concentration. For heteroscedastic data, apply weighted least squares or robust regression. Bootstrap resampling (≥1000 iterations) can estimate confidence intervals for EC₅₀ values. Pair with ANOVA to compare treatments, adjusting for multiple comparisons (e.g., Tukey’s HSD) .
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?
- Answer : Perform molecular dynamics simulations (e.g., Gaussian or ORCA) to explore solvent effects on transition states. QSAR models trained on diazo compound databases can predict regioselectivity. Validate predictions experimentally via Hammett plots (substituent effects) or isotopic labeling (²H/¹³C) to track bond reorganization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
